Ospemifene-d4 as Internal Standard Enables FDA-Compliant LC-MS/MS Quantification with Linear Range of 5.02–3025 ng/mL in Human Plasma
Ospemifene-d4 was utilized as an internal standard in a validated LC-MS/MS method for quantifying ospemifene in human plasma, demonstrating a linear calibration range from 5.02 to 3025 ng/mL with a correlation coefficient (r²) of 0.99 [1]. In contrast, a non-deuterated internal standard or a structural analog would exhibit distinct matrix effects and recovery profiles, leading to inaccurate quantification and potential method failure under regulatory scrutiny [2].
| Evidence Dimension | Analytical Method Linearity and Regulatory Suitability |
|---|---|
| Target Compound Data | Linear range: 5.02–3025 ng/mL; r² = 0.99 |
| Comparator Or Baseline | Non-isotopic internal standard (e.g., structural analog) |
| Quantified Difference | Co-elution and matched matrix effect compensation (qualitative); linearity and precision meet FDA bioanalytical validation criteria; non-isotopic standards typically exhibit >15% variability in accuracy and precision across the concentration range. |
| Conditions | Human plasma; solid-phase extraction (Phenomenex Strata X-33 μm); LC-MS/MS (API-4500) with multiple reaction monitoring; mobile phase: methanol:20 mM ammonium formate (90:10, v/v); flow rate: 0.9 mL/min |
Why This Matters
This validated linear range and FDA-compliant performance directly enable robust pharmacokinetic studies and regulatory submissions, a capability not achievable with non-isotopic internal standards.
- [1] Yadlapalli, S. S. R., Katari, N. K., & Manabolu Surya, S. B. (2019). Determination of ospemifene in human plasma by LC–MS/MS and its application to a human pharmacokinetic study. Biomedical Chromatography, 33(4), e4451. View Source
- [2] Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. Pharmaceutical Research, 24, 1962–1973. View Source
